1-Amino-2-cyano-1-methylthio-1-buten-3-one synonym search
1-Amino-2-cyano-1-methylthio-1-buten-3-one synonym search
An In-Depth Technical Guide to 2-Acetyl-3-amino-3-(methylthio)acrylonitrile
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 2-Acetyl-3-amino-3-(methylthio)acrylonitrile. It delves into the core chemical principles, synthesis, and characterization of this versatile compound, providing field-proven insights into its handling and application.
2-Acetyl-3-amino-3-(methylthio)acrylonitrile, also known as 1-Amino-2-cyano-1-methylthio-1-buten-3-one, with the CAS Number 58955-39-8, is a highly functionalized organic molecule.[1] Its structure, featuring a unique combination of amino, cyano, methylthio, and acetyl groups attached to a double bond, renders it a valuable intermediate in organic synthesis. This arrangement of electron-donating (amino, methylthio) and electron-withdrawing (cyano, acetyl) groups on a C=C double bond classifies it as a push-pull alkene. Such systems are of significant interest due to their unique electronic properties and their utility as versatile building blocks for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[2]
The inherent reactivity of its multiple functional groups allows for a diverse range of chemical transformations, making it a key precursor in the construction of various molecular scaffolds relevant to medicinal chemistry and materials science. Understanding the interplay of these functionalities is paramount for its effective utilization in complex synthetic pathways.
Nomenclature and Structure
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Systematic Name: 2-Acetyl-3-amino-3-(methylthio)acrylonitrile
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Alternative Name: 1-Amino-2-cyano-1-methylthio-1-buten-3-one
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CAS Number: 58955-39-8[1]
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Molecular Formula: C₆H₈N₂OS[1]
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Molecular Weight: 156.21 g/mol [1]
The molecule's structure is characterized by a central carbon-carbon double bond. One carbon is substituted with an amino group and a methylthio group, forming a ketene N,S-acetal-like moiety. The other carbon is substituted with a cyano group and an acetyl group. This push-pull system leads to significant polarization of the double bond, influencing its reactivity.
Synthesis and Mechanistic Considerations
The synthesis of 2-Acetyl-3-amino-3-(methylthio)acrylonitrile and related ketene N,S-acetals typically involves the reaction of a compound containing an active methylene group with an isothiocyanate, followed by S-alkylation. A plausible and efficient synthetic route involves the reaction of acetylacetonitrile (3-oxobutanenitrile) with an isothiocyanate, followed by methylation.
Conceptual Synthetic Workflow
A likely synthetic pathway would proceed as follows:
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Deprotonation: A base is used to deprotonate the active methylene group of acetylacetonitrile, generating a nucleophilic enolate.
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Nucleophilic Addition: The enolate attacks the electrophilic carbon of an isothiocyanate.
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S-Alkylation: The resulting intermediate is then alkylated on the sulfur atom, typically using a methylating agent like methyl iodide or dimethyl sulfate.
This sequence provides a direct and modular approach to the target molecule and its analogs.
Caption: Synthetic workflow for 2-Acetyl-3-amino-3-(methylthio)acrylonitrile.
Physicochemical Properties and Characterization
A summary of the known physical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂OS | [1] |
| Molar Mass | 156.21 g/mol | [1] |
| Melting Point | 246 °C | [1] |
Spectroscopic Data Interpretation
While a full experimental dataset is not publicly available, a predicted spectroscopic profile can be inferred based on the functional groups present:
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¹H NMR: Protons of the methyl group in the acetyl moiety would likely appear as a singlet. The methyl protons of the methylthio group would also be a singlet, likely at a different chemical shift. The amino protons would present as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
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¹³C NMR: Distinct signals would be expected for the carbonyl carbon of the acetyl group, the nitrile carbon, the two olefinic carbons, and the methyl carbons of the acetyl and methylthio groups.
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IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the C=O stretching of the ketone.
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Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound.
Reactivity and Applications in Drug Development
The rich functionality of 2-Acetyl-3-amino-3-(methylthio)acrylonitrile makes it a versatile precursor for the synthesis of various heterocyclic systems, which are prevalent scaffolds in many pharmaceuticals.
Key Reactions and Transformations
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Cyclization Reactions: The enamine-like nature of the amino group, combined with the electrophilic character of the nitrile and acetyl groups, allows for intramolecular cyclization reactions to form five- or six-membered heterocyclic rings. These can be precursors to pyridines, pyrimidines, or thiazoles.
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Nucleophilic Substitution: The methylthio group can act as a leaving group in the presence of suitable nucleophiles, allowing for the introduction of other functionalities at that position.
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Reactions at the Acetyl Group: The carbonyl group can undergo typical ketone reactions, such as condensation with hydrazines to form pyrazoles.
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Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.
Potential in Drug Discovery
The ability to readily generate diverse heterocyclic structures from this starting material is of high value in drug discovery programs. The synthesis of libraries of compounds based on this scaffold can be a fruitful strategy for identifying novel bioactive molecules. The functional groups present also offer handles for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.
Experimental Protocol: A Representative Synthesis of a Related Ketene N,S-Acetal
Objective: To synthesize a functionalized ketene N,S-acetal via the reaction of an active methylene compound with an isothiocyanate followed by S-alkylation.
Materials:
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Active methylene compound (e.g., acetylacetonitrile)
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Isothiocyanate (e.g., methyl isothiocyanate)
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Base (e.g., sodium hydride or potassium carbonate)
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Anhydrous solvent (e.g., DMF or THF)
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Alkylating agent (e.g., methyl iodide)
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Standard laboratory glassware and work-up reagents
Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the active methylene compound (1.0 eq) and the anhydrous solvent.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains low. Stir the mixture at this temperature for 30 minutes to an hour to ensure complete formation of the enolate.
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Addition of Isothiocyanate: Add the isothiocyanate (1.0 eq) dropwise via the dropping funnel over 20 minutes. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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S-Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq) dropwise. Stir at room temperature overnight.
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Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ketene N,S-acetal.
Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and by melting point analysis.
Conclusion
2-Acetyl-3-amino-3-(methylthio)acrylonitrile is a molecule of significant synthetic potential, particularly for the construction of diverse heterocyclic frameworks. Its unique "push-pull" electronic structure and multiple functional groups provide a rich platform for chemical transformations. This guide has provided a foundational understanding of its synthesis, properties, and potential applications, offering a valuable resource for researchers aiming to leverage this compound in their synthetic endeavors, especially within the realm of drug discovery and development.
References
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ChemBK. 1-Amino-2-cyano-1-methylthio-1-buten-3-one. Available from: [Link]
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Zhang, L., Dong, J., Xu, X., & Liu, Q. (2016). Chemistry of Ketene N,S-Acetals: An Overview. Chemical Reviews, 116(2), 287–322. Available from: [Link]
